molecular formula C19H37ClO2 B15278454 18-Chlorooctadecanoic acid, methyl ester

18-Chlorooctadecanoic acid, methyl ester

Cat. No.: B15278454
M. Wt: 332.9 g/mol
InChI Key: UWGXRNICYMZHOX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 18-chlorooctadecanoate can be synthesized through the chlorination of methyl stearate. The process involves the following steps:

    Chlorination: Methyl stearate is reacted with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. This introduces a chlorine atom at the 18th carbon position.

    Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of methyl 18-chlorooctadecanoate follows similar steps but on a larger scale. Continuous flow reactors and advanced purification systems are employed to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 18-chlorooctadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form methyl octadecanoate by removing the chlorine atom.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Methyl 18-hydroxyoctadecanoate.

    Reduction: Methyl octadecanoate.

    Oxidation: 18-chlorooctadecanoic acid.

Scientific Research Applications

Methyl 18-chlorooctadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various chlorinated fatty acids and esters.

    Biology: Studied for its effects on cell membranes and lipid metabolism.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl 18-chlorooctadecanoate involves its interaction with lipid membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and reactivity, affecting its incorporation into lipid bilayers and its interaction with proteins. This can lead to changes in membrane fluidity and enzyme activity, impacting various biological processes.

Comparison with Similar Compounds

    Methyl stearate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

    Methyl 9-chlorooctadecanoate: Chlorine atom is positioned at the 9th carbon, leading to different chemical and biological properties.

    Methyl 18-bromooctadecanoate: Bromine atom instead of chlorine, resulting in different reactivity and applications.

Uniqueness: Methyl 18-chlorooctadecanoate is unique due to the specific positioning of the chlorine atom at the 18th carbon, which imparts distinct chemical reactivity and biological effects compared to other chlorinated or brominated fatty acid esters.

Properties

Molecular Formula

C19H37ClO2

Molecular Weight

332.9 g/mol

IUPAC Name

methyl 18-chlorooctadecanoate

InChI

InChI=1S/C19H37ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3

InChI Key

UWGXRNICYMZHOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCl

Origin of Product

United States

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